molecular formula C7H4I2N2 B15147900 4-Amino-3,5-diiodobenzonitrile

4-Amino-3,5-diiodobenzonitrile

Cat. No.: B15147900
M. Wt: 369.93 g/mol
InChI Key: KZAZYYFHLABYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-diiodobenzonitrile is a halogenated aromatic compound characterized by an amino group (-NH₂) at the para position and two iodine atoms at the meta positions relative to the nitrile (-CN) group. For instance, 4-hydroxy-3,5-diiodobenzonitrile (ioxynil, CAS 1689-83-4) is a well-documented herbicide , suggesting that substitution of the hydroxyl group with an amino group may alter reactivity and biological activity.

Properties

Molecular Formula

C7H4I2N2

Molecular Weight

369.93 g/mol

IUPAC Name

4-amino-3,5-diiodobenzonitrile

InChI

InChI=1S/C7H4I2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2

InChI Key

KZAZYYFHLABYQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-diiodobenzonitrile typically involves the iodination of 4-aminobenzonitrile. One common method is the Sandmeyer reaction, where 4-aminobenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atoms at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-diiodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives of this compound.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

4-Amino-3,5-diiodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-diiodobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares 4-Amino-3,5-diiodobenzonitrile with its chloro- and fluoro-substituted analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Solubility Application
This compound -NH₂, -I (×2), -CN C₇H₄I₂N₂ ~386.92 (calculated) Not reported Likely similar to ioxynil Potential pharmaceutical agent
4-Amino-3,5-dichlorobenzonitrile -NH₂, -Cl (×2), -CN C₇H₄Cl₂N₂ 187.03 Not reported Ethanol, ether Herbicide intermediate
4-Amino-3,5-difluorobenzonitrile -NH₂, -F (×2), -CN C₇H₄F₂N₂ 168.12 110–111 Not reported AKR1C3 inhibitor precursor
4-Hydroxy-3,5-diiodobenzonitrile -OH, -I (×2), -CN C₇H₃I₂NO 370.91 215.8 Soluble in ethanol, ether Herbicide (ioxynil)

Key Observations :

  • Halogen Size and Melting Points : Iodo-substituted compounds (e.g., 4-hydroxy-3,5-diiodobenzonitrile) exhibit higher melting points compared to fluoro or chloro analogs, likely due to increased molecular weight and stronger van der Waals forces.
  • Functional Group Impact: Replacement of -OH with -NH₂ (as in ioxynil vs. the target compound) may reduce polarity but enhance nucleophilicity, making the amino derivative more reactive in condensation or cyclization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.